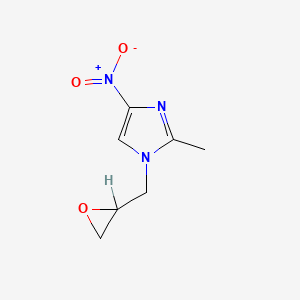

1H-咪唑,2-甲基-4-硝基-1-(环氧甲基)-

描述

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential biological activities. Paper describes the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are substituted with a nitropyridine group. The reaction with triethylamine leads to the formation of these compounds, with the type of substituent affecting the product distribution. Similarly, paper reports the regio-specific synthesis of 1-methyl-4-nitro-1H-imidazole using less corrosive reagents, with structural confirmation provided by various spectroscopic techniques and X-ray crystallography. Paper discusses the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives through the reaction of metronidazole with different aryl and hetero-aryl carboxylic acids, using 1,1'-carbonyl diimidazole as a coupling agent. Paper presents the synthesis of 2H-imidazole 1-oxides and their subsequent oxidation to stable nitroxyl radicals. Lastly, paper synthesizes a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives and evaluates their antibacterial activity.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper provides a detailed structural characterization of 1-methyl-4-nitro-1H-imidazole, including spectroscopic properties and crystal structure analysis. The study highlights the importance of hydrogen bonding and crystallization in the self-assembly of the molecule. The presence of a partial negative oxygen on the nitro group and a partial positive hydrogen on the N-CH3 group facilitates this process.

Chemical Reactions Analysis

The reactivity of imidazole derivatives is influenced by their molecular structure. Paper shows that the presence of different substituents on the phenyl ring can lead to different rearrangements when reacted with triethylamine. Paper explores the conversion of alpha-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols to their corresponding 2-haloethylamines, which act as prodrugs. The rates of ring closure and the nature of the leaving group are critical factors in determining the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are essential for their application as drugs. Paper discusses the spectroscopic properties and the significant peaks in the EIMS of 1-methyl-4-nitro-1H-imidazole, which arise due to the loss of various groups from the molecular ion. Paper evaluates the β-glucuronidase inhibitory activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives, with most derivatives demonstrating good inhibition. The study suggests a structure-activity relationship where molecules with electron-withdrawing groups display better activity. Paper assesses the in vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, finding that some compounds are potent against Gram-positive bacteria and Helicobacter pylori.

科学研究应用

抗菌活性

1H-咪唑衍生物,包括 2-甲基-4-硝基变体,因其抗菌特性而受到探索。值得注意的是,一些衍生物已显示出对金黄色葡萄球菌和幽门螺杆菌等各种微生物的很有希望的体外抗菌活性。这些化合物的功效归因于它们的结构属性,这些属性在它们的抗菌效力中起着至关重要的作用(Letafat 等人,2008 年)。

NMR 化学位移和分子动力学

已使用核磁共振 (NMR) 技术广泛研究了 1H-咪唑、2-甲基-4-硝基和相关化合物的化学结构和动力学。这些研究提供了对这些化合物分子行为的宝贵见解,有助于更深入地了解它们在各个科学领域的潜在应用(Backler 等人,2020 年)。

眼部效应

已经进行研究以探索咪唑硝酸,包括 1H-咪唑、2-甲基-4-硝基衍生物的眼部效应。这些研究旨在了解这些化合物在调节眼内变量(如眼压和环磷酸鸟苷-3,5'-单磷酸的形成)方面的潜力,从而深入了解它们在眼科中的治疗潜力(Oresmaa 等人,2005 年)。

抗菌和抗结核特性

各种研究强调了 1H-咪唑、2-甲基-4-硝基衍生物在抗菌和抗结核应用中的重要性。这些化合物已显示出对结核分枝杆菌等病原体的有效活性,表明它们在治疗传染病方面的潜力(Kim 等人,2009 年)。

生物降解性和环境影响

研究咪唑及其衍生物(包括 1H-咪唑、2-甲基-4-硝基)的生物降解性对于了解其环境影响至关重要。专注于它们与尿氨酸酶和甲酰基谷氨酰胺酶等酶相互作用的研究提供了对它们的生物降解性质的见解,有助于预测它们在环境背景下的行为(Veeraragavan 等人,2017 年)。

合成和结构分析

1H-咪唑、2-甲基-4-硝基-1-(环氧甲基)-及其衍生物的合成和结构分析对于了解它们的性质和潜在应用至关重要。该领域的研究包括新化合物的合成及其分子结构的分析,为它们在各个科学和医学领域的应用提供了基础(Wu 等人,2005 年)。

安全和危害

Specific safety and hazard information for “1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-” is not provided in the retrieved sources. As with any chemical compound, appropriate precautions should be taken when handling to prevent exposure and potential harm.

未来方向

The future directions for research on “1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-” are not specified in the retrieved sources. However, given the interest in imidazole derivatives in medicinal chemistry, further studies could explore its potential biological activities and applications4.

属性

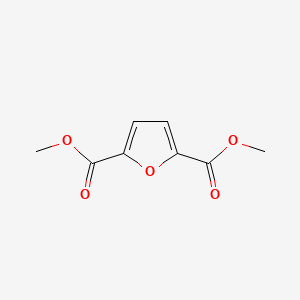

IUPAC Name |

2-methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-5-8-7(10(11)12)3-9(5)2-6-4-13-6/h3,6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHYOMJIXVHZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC2CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318436 | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |

CAS RN |

16773-51-6 | |

| Record name | 2-Methyl-4-nitro-1-(2-oxiranylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 330804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC330804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)